molecular formula C8H5F4IO B13422223 [4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol

[4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol

Cat. No.: B13422223
M. Wt: 320.02 g/mol
InChI Key: LNFKWFBFESACTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol: is an organic compound that belongs to the class of fluorinated aromatic compounds It is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol typically involves multi-step organic reactions. One common method includes the halogenation of a fluorinated aromatic precursor, followed by the introduction of the trifluoromethyl group and subsequent reduction to form the methanol derivative. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and trifluoromethylation processes. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The fluorine and iodine atoms can undergo nucleophilic or electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) or silver fluoride (AgF).

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study the effects of fluorinated and iodinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of fluorine and iodine can enhance the bioavailability and metabolic stability of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications requiring high chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol involves its interaction with molecular targets such as enzymes, receptors, and proteins. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and specificity, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

  • [4-Fluoro-2-(trifluoromethyl)phenyl]methanol
  • [4-Iodo-2-(trifluoromethyl)phenyl]methanol
  • [4-Fluoro-2-iodo-6-(trifluoromethyl)phenol

Uniqueness: Compared to similar compounds, [4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol stands out due to the combination of fluorine, iodine, and trifluoromethyl groups. This unique arrangement of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

Introduction

[4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol is an organofluorine compound notable for its unique structural features, including multiple halogen substituents. Its molecular formula is C9H7F4I, and it is characterized by a trifluoromethyl group that enhances its lipophilicity and metabolic stability. This article explores the compound's biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be analyzed through its functional groups:

  • Fluorine Atoms : Enhance lipophilicity and metabolic stability.
  • Iodine Atom : Increases binding affinity due to larger atomic radius and polarizability.
  • Hydroxyl Group : Contributes to hydrogen bonding interactions with biological targets.

Table 1: Structural Features of this compound

PropertyValue
Molecular FormulaC9H7F4I
Molecular Weight295.06 g/mol
IUPAC Name4-Fluoro-2-iodo-6-(trifluoromethyl)phenylmethanol
Canonical SMILESC1=C(C=C(C(=C1C(F)(F)F)I)F)O

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of halogens allows for:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins or nucleic acids.
  • Halogen Bonding : Fluorine and iodine atoms can engage in halogen bonding, enhancing interactions with biological macromolecules.

These interactions are crucial for the compound's pharmacological properties, including potential anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that compounds with similar structural features may exhibit anticancer properties. A study involving structurally related compounds showed moderate cytotoxicity against breast cancer cell lines (MCF-7) when tested in vitro. The presence of the trifluoromethyl group was linked to increased membrane permeability, facilitating greater cellular uptake and efficacy against cancer cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar fluorinated compounds have demonstrated activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes due to enhanced lipophilicity and the formation of hydrogen bonds with bacterial proteins .

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Recent studies have investigated the interaction of fluorinated compounds with nAChRs, which are critical in neurotransmission. For instance, a lead structure derived from similar compounds exhibited high affinity for α4β2-nAChRs, indicating that this compound could serve as a scaffold for developing new pharmacotherapies targeting these receptors .

Table 2: Biological Activity Overview

Activity TypeTargetObserved Effect
AnticancerMCF-7 Cell LineModerate Cytotoxicity
AntimicrobialBacterial StrainsVariable Activity
nAChR Interactionα4β2-nAChRsHigh Binding Affinity

Structure-Activity Relationships (SAR)

The structure-activity relationships (SAR) of this compound suggest that modifications in halogen substitution can significantly influence biological activity. For example:

  • Fluorine Substitution : Often correlates with increased metabolic stability.
  • Iodine Substitution : Enhances binding affinity due to increased polarizability.

These insights are vital for guiding future synthetic modifications aimed at optimizing the compound's therapeutic potential.

Properties

Molecular Formula

C8H5F4IO

Molecular Weight

320.02 g/mol

IUPAC Name

[4-fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H5F4IO/c9-4-1-6(8(10,11)12)5(3-14)7(13)2-4/h1-2,14H,3H2

InChI Key

LNFKWFBFESACTK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)CO)I)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.